molecular formula C9H19NO B072023 Nonanamide CAS No. 1120-07-6

Nonanamide

Cat. No.: B072023
CAS No.: 1120-07-6
M. Wt: 157.25 g/mol
InChI Key: GHLZUHZBBNDWHW-UHFFFAOYSA-N
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Description

. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). Nonanamide is a derivative of nonanoic acid and is commonly used in various industrial and research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Nonanamide, also known as Nonivamide, is a naturally occurring analog of Capsaicin, isolated from peppers . It primarily targets the VR1 (vanilloid/TRPV1 receptor) . The VR1 receptor plays a crucial role in the sensation of pain, heat, and inflammation.

Mode of Action

This compound acts as an agonist of the VR1 receptor . This means it binds to the VR1 receptor and activates it, leading to a series of cellular responses. The interaction of this compound with its target receptor triggers a cascade of biochemical reactions, resulting in the sensation of heat and pain.

Result of Action

The activation of the VR1 receptor by this compound leads to a sensation of heat and pain. This is why this compound is used as a topical analgesic . It has also been studied for its anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonanamide can be synthesized through several methods. One common approach involves the reaction of nonanoic acid with ammonia or an amine under dehydrating conditions. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the amide bond .

Another method involves the enzymatic synthesis of this compound derivatives using enzymes like amyloglucosidase from Rhizopus and β-glucosidase from sweet almond. These enzymes catalyze the formation of glycosides with various carbohydrates, resulting in the production of this compound glycosides .

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale chemical synthesis. The process involves the reaction of nonanoic acid with ammonia or an amine in the presence of a dehydrating agent. The reaction is typically conducted in a controlled environment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Nonanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nonanamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Nonanamide is often compared to other amides and capsaicinoids, such as:

This compound is unique due to its specific chemical structure and the resulting properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

nonanamide
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InChI

InChI=1S/C9H19NO/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLZUHZBBNDWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60149803
Record name Nonanamide
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Molecular Weight

157.25 g/mol
Source PubChem
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Nonanamide
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CAS No.

1120-07-6
Record name Nonanamide
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Record name Nonanamide
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Record name Nonanamide
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Record name Nonan-1-amide
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Synthesis routes and methods I

Procedure details

10 g nonivamide and 5 ml hexylamine was used as the starting material and treated according to the procedure described in example 1 to give compound 6.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of n-heptylamine (10.31 g, 89.4 mmol) in 100 mL CH2Cl2 was cooled in an ice bath. Pyridine (7.5 mL, 92.7 mmol) was added. Acetyl chloride (8.0 mL, 11 mmol) was gradually added over the course of 2 min. The ice bath was removed and the solution was allowed to warm to room temperature. After 1 h, water (100 mL) was added, and the organic layer was separated. The aqueous layer was extracted with 100 mL CH2Cl2. The combined organic extracts were washed with 10% aqueous HCl solution, saturated NaHCO3 solution and then saturated NaCl solution. The solution was dried over MgSO4 and evaporated to give n-heptyl acetamide as a colorless liquid (13.73 g, 98% yield.
Quantity
10.31 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Yield
98%

Synthesis routes and methods III

Procedure details

Heptylamine (39 g; 0.34 mole was added dropwise to 46.6 g (0.59 mole) of pyridine and 43.4 g (0.43 mole) of acetic anhydride over 30 minutes, and the mixture was further stirred for 2 hours. After the reaction, the mixture was concentrated and extracted by adding water and ether. The ethereal layer was washed successively with a saturated aqueous solution of sodium hydrogen carbonate and then a saturated aqueous solution of sodium chloride, and then dried over anhydrous magnesium sulfate and concentrated to give 51 g of the desired compound yield 96 %).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46.6 g
Type
reactant
Reaction Step Two
Quantity
43.4 g
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nonanamide
Reactant of Route 2
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Nonanamide
Reactant of Route 3
Reactant of Route 3
Nonanamide
Reactant of Route 4
Reactant of Route 4
Nonanamide
Reactant of Route 5
Nonanamide
Reactant of Route 6
Nonanamide
Customer
Q & A

A: N-(4-hydroxy-3-methoxybenzyl)nonanamide, a key this compound derivative, is structurally similar to capsaicin. [] While its exact spectroscopic data is not detailed within these papers, its molecular formula is C17H27NO3 and its molecular weight is 293.4 g/mol. []

A: Amyloglucosidase from Rhizopus mold and β-glucosidase from sweet almond can catalyze the synthesis of N-vanillyl-nonanamide glycosides. [] This enzymatic glycosylation modifies the properties of N-vanillyl-nonanamide, potentially enhancing its water solubility. [] The enzymes exhibit different regioselectivity in glycosylation, with β-glucosidase primarily producing β-glycosides, while amyloglucosidase yields both α- and β-glycosides. []

A: Structural changes to this compound significantly impact its activity. [, ] Modifying the 3-methoxy-4-hydroxybenzylamide portion of nonivamide, a capsaicin analog, alters its potency for TRPV1 and even renders some analogs antagonistic. [] Introducing a nitronium group to nonivamide creates Nitrononivamide (NVANO), which retains capsaicin-like effects but with reduced efficacy. [] This suggests the phenolic proton plays a vital role in activity, potentially influencing CGRP releasing activity. [] Modifying nonivamide by introducing an ethylamine group at the 4th position and an oxymethylene group at the 5th position creates CAPCNC2. This modification enhances antiplatelet aggregation activity, lowers acute toxicity, and eliminates pungency compared to capsaicin. []

A: While the research papers do not specifically address the stability or formulation of this compound, they highlight that glycosylation of phenolic compounds like vanillin and N-vanillyl-nonanamide significantly improves their water solubility. [] This suggests that similar strategies could be investigated for enhancing the bioavailability of this compound derivatives.

ANone: The provided research papers primarily focus on the chemical and biological aspects of this compound derivatives and do not discuss SHE regulations or compliance.

ANone: Yes, several studies have investigated the in vitro and in vivo efficacy of this compound derivatives.

  • In vitro studies: One study demonstrated that this compound analogs, including nonivamide and N-(3,4-dihydroxybenzyl)this compound, induce calcium flux, GADD153 expression, and cytotoxicity in human lung epithelial cells. [] Another study revealed that CAPCNC2 exhibits antiplatelet aggregation activity in vitro, inhibiting aggregation induced by various agonists like collagen, sodium arachidonate, and ADP. []
  • In vivo studies: Research shows that CAPCNC2 induces a monophasic decrease in blood pressure and heart rate in anesthetized rats. [] This effect is not influenced by atropine or mecamylamine, suggesting a direct cardiac effect rather than an autonomic nervous system interaction. []

ANone: The provided research does not mention resistance mechanisms or cross-resistance related to this compound derivatives.

ANone: The research papers do not delve into specific drug delivery strategies for this compound derivatives.

ANone: Various analytical techniques have been employed to study this compound derivatives, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify major and minor capsaicinoids, including this compound derivatives, in Capsicum fruits. [, ]
  • Ultra High Performance Liquid Chromatography with Diode Array Detection (UHPLC-DAD): Used to separate and quantify a range of natural and synthetic capsaicinoids, including this compound derivatives. []
  • Immunoassay: Employed to measure the release of calcitonin gene-related peptide (CGRP) from guinea pig hearts, indicating the activation of sensory neurons by this compound derivatives like capsinolol. []

ANone: The provided research papers do not contain information about the environmental impact or degradation of this compound derivatives.

A: While specific dissolution rates are not provided, research highlights that glycosylation enhances the water solubility of N-vanillyl-nonanamide. [] This suggests that chemical modifications can impact solubility and potentially bioavailability. One study indicated that CAPCNC2 exhibits reduced lipophilicity compared to capsaicin, based on its oil-water partition coefficient. [] This altered solubility profile might contribute to its reduced pungency and altered biological activity. []

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